4'-Hydroxydiclofenac 4'-Hydroxydiclofenac 4'-hydroxydiclofenac is a monocarboxylic acid that is the 4'-hydroxylated metabolite of diclofenac. It has a role as a drug metabolite and an allergen. It is a monocarboxylic acid, a dichlorobenzene, a secondary amino compound and a member of phenols. It is functionally related to a diclofenac.
Brand Name: Vulcanchem
CAS No.: 64118-84-9
VCID: VC0516190
InChI: InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)
SMILES: C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Molecular Formula: C14H11Cl2NO3
Molecular Weight: 312.1 g/mol

4'-Hydroxydiclofenac

CAS No.: 64118-84-9

Cat. No.: VC0516190

Molecular Formula: C14H11Cl2NO3

Molecular Weight: 312.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4'-Hydroxydiclofenac - 64118-84-9

Specification

CAS No. 64118-84-9
Molecular Formula C14H11Cl2NO3
Molecular Weight 312.1 g/mol
IUPAC Name 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
Standard InChI InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)
Standard InChI Key KGVXVPRLBMWZLG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties of 4'-Hydroxydiclofenac

Molecular Characteristics

4'-Hydroxydiclofenac (IUPAC name: 2-{2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl}acetic acid) has a molecular formula of C14H11Cl2NO3\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{NO}_3 and a molecular weight of 312.148 g/mol . The addition of a hydroxyl group at the 4' position of the phenyl ring enhances its polarity compared to diclofenac, reflected in its logP value of 3.96 . Its structure includes two chlorine atoms at the 2 and 6 positions of the aromatic ring and a carboxylic acid group, contributing to its acidic nature (pKa = 3.76) .

Table 1: Physicochemical Properties of Diclofenac and 4'-Hydroxydiclofenac

PropertyDiclofenac4'-Hydroxydiclofenac
Molecular FormulaC₁₄H₁₁Cl₂NO₂C₁₄H₁₁Cl₂NO₃
Molecular Weight (g/mol)296.15312.148
logP4.513.96
Water Solubility (mg/mL)0.0020.00962
Major Metabolic PathwayCYP2C9Further oxidation

Synthesis and Isolation

4'-Hydroxydiclofenac is biosynthesized via microbial oxidation using Epicoccum nigrum IMI354292, achieving 50% conversion efficiency in a 30-L fermenter . Purification via ethyl acetate extraction and chromatography yields 99% pure product . In humans, CYP2C9 catalyzes the hydroxylation of diclofenac, with minor contributions from CYP3A4 .

Metabolic Pathways and Pharmacokinetics

Biotransformation in Humans

Diclofenac undergoes extensive hepatic metabolism, with 4'-hydroxylation accounting for ~60% of its oxidative pathways . The metabolite is further glucuronidated by UGT2B7 or sulfated, enhancing renal excretion . In vitro studies using human liver microsomes demonstrate a VmaxV_{\text{max}} of 1.3 nmol/min/mg and KmK_m of 12.5 µM for 4'-hydroxydiclofenac formation .

Table 2: Pharmacokinetic Parameters of 4'-Hydroxydiclofenac

ParameterValue (Mean ± SD)Conditions
t1/2t_{1/2}2.4 hoursOral diclofenac (75 mg)
CmaxC_{\text{max}}16.9 nMRheumatoid synovial cells
IC₅₀ (PGE2 inhibition)16.9 ± 8.5 nMIn vitro assay

Comparative Degradation in Wastewater

In aerobic membrane bioreactors (MBRs), 4'-hydroxydiclofenac degrades completely within 9 days, whereas diclofenac shows only 40% removal after 18 days . This disparity arises from the metabolite’s higher polarity, facilitating microbial uptake . Four transformation products are identified, including hydroxylated and carboxylated derivatives .

Pharmacological Activity and Clinical Relevance

Toxicological Considerations

Reactive quinone imines, such as 4'-hydroxydiclofenac benzoquinone (CID 46224573), form via further oxidation and covalently bind to hepatic proteins, contributing to hepatotoxicity . Glutathione (GSH) depletion exacerbates this adduct formation, implicating the metabolite in idiosyncratic drug reactions .

Environmental Persistence and Ecotoxicity

Wastewater Treatment Challenges

Despite faster degradation than diclofenac, 4'-hydroxydiclofenac accumulates in sludge due to its moderate hydrophobicity (logP = 3.96) . Effluent concentrations reach 0.5–2.0 µg/L, posing risks to aquatic organisms .

Table 3: Environmental Fate of Diclofenac and Metabolites

CompoundDegradation Half-LifeMajor Transformation Product
Diclofenac18 days (40% removal)4'-Hydroxydiclofenac
4'-Hydroxydiclofenac9 days (100% removal)5-Hydroxydiclofenac

Ecotoxicological Impacts

Chronic exposure to 4'-hydroxydiclofenac at 1 µg/L reduces fish viability by 30%, disrupting oxidative phosphorylation . Its hydroxyl group facilitates photodegradation in surface waters, generating chlorinated byproducts .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 5 ng/mL for 4'-hydroxydiclofenac in plasma . Mobile phases typically comprise acetonitrile and 0.1% formic acid (70:30 v/v) .

Mass Spectrometric Techniques

LC-MS/MS using electrospray ionization (ESI) in negative mode enhances sensitivity (LOQ = 0.1 ng/mL) . Characteristic fragments include m/z 311.01 ([M-H]⁻) and m/z 267.98 (loss of CO₂) .

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